Ethyl 4-(4-piperidinyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(piperidin-4-yloxy)benzoate is a chemical compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid and piperidine, featuring an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(piperidin-4-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with piperidine in the presence of a suitable esterification agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.
Industrial Production Methods: In an industrial setting, the production of ethyl 4-(piperidin-4-yloxy)benzoate may involve large-scale esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-(piperidin-4-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(piperidin-4-yloxy)benzoic acid.
Reduction: Formation of 4-(piperidin-4-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(piperidin-4-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 4-(piperidin-4-yloxy)benzoate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(piperidin-4-yloxy)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(piperidin-4-yloxy)benzoate hydrochloride: A salt form with different solubility and stability properties.
4-(Piperidin-4-yloxy)benzoic acid: A carboxylic acid derivative with distinct reactivity.
Piperidine derivatives: Various substituted piperidines with different pharmacological activities.
The uniqueness of ethyl 4-(piperidin-4-yloxy)benzoate lies in its specific ester functional group and the combination of benzoic acid and piperidine moieties, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
460365-21-3 |
---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
ethyl 4-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C14H19NO3/c1-2-17-14(16)11-3-5-12(6-4-11)18-13-7-9-15-10-8-13/h3-6,13,15H,2,7-10H2,1H3 |
InChI-Schlüssel |
JOQPZTQGIMHZOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.